Navarixin hydrate

Description

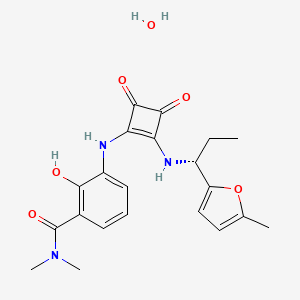

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25N3O6 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide;hydrate |

InChI |

InChI=1S/C21H23N3O5.H2O/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4;/h6-10,13,22-23,25H,5H2,1-4H3;1H2/t13-;/m1./s1 |

InChI Key |

AFTCWZSEWTXWTL-BTQNPOSSSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C.O |

Canonical SMILES |

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C.O |

Origin of Product |

United States |

Contextual Significance of C X C Chemokine Receptor Antagonism in Disease Pathogenesis

The C-X-C family of chemokine receptors, particularly CXCR1 and CXCR2, are integral to the innate immune response. mdpi.com These receptors, primarily expressed on neutrophils, play a crucial role in mediating neutrophil recruitment and activation at sites of inflammation. imrpress.comfrontiersin.org The interaction between these receptors and their ligands, such as interleukin-8 (IL-8), triggers a cascade of signaling events that are fundamental to the inflammatory process. frontiersin.orgresearchgate.net

However, the dysregulation of this signaling axis is implicated in the pathogenesis of a wide array of inflammatory diseases. researchgate.net Chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis are often characterized by persistent neutrophil infiltration, which contributes significantly to tissue damage. guidetopharmacology.orgfrontiersin.org In the context of cancer, the CXCL8-CXCR1/2 axis is critical for tumor progression, metastasis, and the regulation of cancer stem cell proliferation. researchgate.net It contributes to an immunosuppressive tumor microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) and neutrophils. nih.govcancer.gov Therefore, antagonizing CXCR1 and CXCR2 presents a compelling therapeutic strategy to mitigate pathological inflammation and disrupt tumor growth. researchgate.netfrontiersin.org

Cellular and Molecular Mechanisms of Action

Modulation of Downstream Chemokine Signaling Pathways

Navarixin hydrate (B1144303) exerts its effects by acting as a non-competitive, allosteric inhibitor of CXCR1 and CXCR2. medchemexpress.comfrontiersin.org This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands. This allosteric modulation prevents the receptor from undergoing the necessary conformational changes for downstream signaling, effectively blocking the activation of intracellular pathways. patsnap.com

Navarixin hydrate has been shown to be a potent antagonist of both CXCR1 and CXCR2, with high affinity for these receptors. medchemexpress.cominvivochem.com Research has demonstrated its ability to inhibit the action of several key chemokines that signal through these receptors.

Specifically, this compound significantly inhibits the potency and efficacy of CXCL1-induced neutrophil chemotaxis. medchemexpress.com CXCL1 is a chemokine that binds with high affinity exclusively to CXCR2. medchemexpress.comnih.gov Furthermore, Navarixin reduces the potency of CXCL8 (also known as IL-8) in stimulating chemotaxis in cells expressing human CXCR2. medchemexpress.com CXCL8 is a potent chemoattractant for neutrophils and binds to both CXCR1 and CXCR2. medchemexpress.comnih.gov By blocking the activation of these receptors, Navarixin effectively curtails the inflammatory cascade initiated by these chemokines. While direct inhibition of Gro-α and CXCL2 by Navarixin is not explicitly detailed in the provided search results, their signaling through CXCR2 implies that Navarixin would also inhibit their effects. frontiersin.org

| Chemokine Ligand | Receptor(s) | Effect of this compound |

|---|---|---|

| CXCL1 | CXCR2 | Significantly inhibits potency and efficacy of induced neutrophil chemotaxis. medchemexpress.com |

| CXCL8 (IL-8) | CXCR1 and CXCR2 | Reduces potency in stimulating CXCR2-mediated chemotaxis. medchemexpress.com |

| Gro-α (CXCL1) | CXCR2 | Inhibition is inferred due to CXCR2 antagonism. |

| CXCL2 | CXCR2 | Inhibition is inferred due to CXCR2 antagonism. frontiersin.org |

The binding of chemokines to CXCR1 and CXCR2 initiates a cascade of intracellular signaling events, a key component of which is the phosphorylation of various downstream kinases. nih.gov this compound has been shown to effectively block IL-8-mediated CXCR2 activation in various cell lines. medchemexpress.commedchemexpress.com This blockade leads to a concentration-dependent reduction in the phosphorylation of downstream kinases associated with CXCR2 signaling. medchemexpress.commedchemexpress.com By inhibiting these initial phosphorylation events, Navarixin disrupts the entire signal transduction pathway, preventing the cellular responses that would normally be triggered by chemokine binding. patsnap.com

Regulation of Immune Cell Trafficking and Accumulation

A primary consequence of this compound's antagonism of CXCR1 and CXCR2 is the profound regulation of immune cell trafficking, particularly of neutrophils and myeloid-derived suppressor cells (MDSCs).

This compound has demonstrated a significant ability to suppress the migration and infiltration of neutrophils. By blocking the CXCR1 and CXCR2 receptors on these immune cells, Navarixin prevents them from responding to the chemotactic gradients of chemokines like CXCL1 and CXCL8. medchemexpress.compatsnap.com This leads to a marked reduction in neutrophil accumulation at sites of inflammation. This effect has been observed in various preclinical models, where Navarixin was shown to block pulmonary neutrophilia. medchemexpress.com The inhibition of neutrophil chemotaxis is a cornerstone of Navarixin's anti-inflammatory activity. patsnap.com

The CXCR2 signaling axis is a key player in the migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. nih.gov These cells can dampen the anti-tumor immune response. Navarixin, by antagonizing CXCR2, can effectively reduce the recruitment of MDSCs. nih.gov This mechanism is an active area of investigation, particularly in the context of cancer immunotherapy, where overcoming the immunosuppressive tumor microenvironment is a critical goal. nih.gov

| Immune Cell Type | Key Receptor | Effect of this compound | Mechanism |

|---|---|---|---|

| Neutrophils | CXCR1 and CXCR2 | Suppression of chemotaxis and infiltration. medchemexpress.compatsnap.com | Blockade of chemokine-induced signaling. medchemexpress.compatsnap.com |

| Myeloid-Derived Suppressor Cells (MDSCs) | CXCR2 | Reduction of recruitment to the tumor microenvironment. nih.gov | Inhibition of the CXCR2 signaling axis. nih.gov |

Effects on Cellular Phenotype and Function

This compound, a potent and orally active antagonist of the CXCR1 and CXCR2 chemokine receptors, has demonstrated significant effects on the phenotype and function of cancer cells in various preclinical models. Its mechanism of action extends to influencing fundamental cellular processes such as proliferation, survival, and differentiation plasticity.

Impact on Cell Proliferation and Apoptosis in Preclinical Models

Preclinical research has highlighted Navarixin's ability to curtail cancer cell proliferation and induce programmed cell death (apoptosis). In studies involving models of liver metastases, Navarixin treatment was shown to induce apoptosis in malignant cells. nih.gov Furthermore, its anti-proliferative effects were observed in studies where it successfully inhibited the formation of colonies by triple-negative breast cancer and pancreatic ductal adenocarcinoma cells. nih.gov These findings underscore the compound's potential to directly target the viability and growth of cancer cells.

The table below summarizes key preclinical findings on the impact of Navarixin on cell proliferation and apoptosis.

| Cancer Model | Effect | Finding | Reference |

| Liver Metastases | Induces Apoptosis | Navarixin treatment led to the programmed cell death of malignant cells in vivo. | nih.gov |

| Triple-Negative Breast Cancer | Inhibits Proliferation | The compound inhibited the capacity of cancer cells to form colonies. | nih.gov |

| Pancreatic Ductal Adenocarcinoma | Inhibits Proliferation | Navarixin was observed to inhibit colony formation in these cancer cells. | nih.gov |

Modulation of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular program implicated in cancer progression and metastasis. Evidence suggests that the CXCR2 signaling pathway, which Navarixin inhibits, plays a supportive role in this process. nih.gov Increased expression of CXCR2 is associated with the promotion of EMT. nih.gov

Studies on the broader effects of CXCR2 signaling inhibition have shown a direct impact on EMT markers. For instance, in bladder cancer cell models, interfering with the GRO-α-CXCR2 signaling axis led to a significant upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker N-cadherin. nih.gov This indicates that the mesenchymal transformation of these cancer cells was dependent on this signaling pathway. nih.gov By antagonizing the CXCR2 receptor, Navarixin is implicated in counteracting the EMT process, potentially reducing tumor cell invasiveness and metastatic potential.

| Signaling Pathway | Effect of Inhibition | Key Markers Modulated | Reference |

| GRO-α-CXCR2 | Disruption of EMT | Upregulated: E-cadherin (epithelial marker) | nih.gov |

| Downregulated: N-cadherin (mesenchymal marker) | nih.gov |

Reversal of Lineage Plasticity

Lineage plasticity is a mechanism by which cancer cells alter their identity to survive targeted therapies, leading to treatment resistance. The CXCR2 axis has been identified as a contributor to this phenomenon. nih.gov Preclinical studies have provided direct evidence of Navarixin's ability to counteract this process.

In preclinical models of metastatic castration-resistant prostate cancer (CRPC), Navarixin demonstrated the ability to reverse neuroendocrine lineage plasticity. nih.gov This reversal was also associated with overcoming resistance to enzalutamide (B1683756), a standard antiandrogen therapy. nih.gov This suggests that by inhibiting CXCR2, Navarixin can force cancer cells that have adopted an alternative lineage to revert to their original state, potentially re-sensitizing them to targeted treatments.

| Cancer Model | Phenomenon | Effect of Navarixin | Significance | Reference |

| Metastatic Castration-Resistant Prostate Cancer (CRPC) | Neuroendocrine Lineage Plasticity | Reversal of plasticity | Associated with overcoming resistance to enzalutamide therapy. | nih.gov |

Preclinical Efficacy Investigations in Animal Models

Cardiovascular Disease Models

In the context of cardiovascular diseases, research has focused on the effects of Navarixin following myocardial infarction (MI), a condition characterized by irreversible damage to the heart muscle. frontiersin.org Animal models, particularly mouse models of MI, have been instrumental in elucidating the compound's cardioprotective effects. nih.gov

Following a myocardial infarction, the heart undergoes a process known as cardiac remodeling, which involves changes in the size, shape, and function of the heart and can lead to heart failure. researchgate.net A key component of this process is cardiac fibrosis, the excessive formation of fibrous connective tissue.

In a mouse model of myocardial infarction, treatment with Navarixin was observed to improve cardiac fibrosis. frontiersin.org The administration of Navarixin, a CXCR2 receptor inhibitor, was shown to reduce the area of cardiac fibrosis, thereby alleviating the structural changes associated with ventricular remodeling post-MI. frontiersin.orgnih.gov This suggests a potential role for Navarixin in mitigating the long-term adverse structural consequences of a heart attack. nih.gov

The therapeutic efficacy of Navarixin has also been demonstrated in its ability to preserve cardiac function and limit myocardial damage in preclinical MI models. nih.gov Studies have shown that after an MI, the recruitment of neutrophils to the affected area contributes to irreversible myocardial damage by releasing pro-inflammatory factors and other damaging substances. frontiersin.orgresearchgate.net

By inhibiting the CXCR2 receptor, Navarixin reduces the recruitment of neutrophils to the site of injury. frontiersin.org Echocardiography results from a mouse MI model showed that Navarixin treatment alleviated the decline in cardiac function. nih.gov Specifically, it attenuated the reduction in ejection fraction (EF) and fractional shortening (FS) and reduced MI-induced ventricular enlargement. nih.gov These findings indicate that Navarixin helps to reduce cardiac damage and preserve the heart's pumping capacity after an ischemic event. frontiersin.org

| Parameter | Observation in Myocardial Infarction Model | Effect of Navarixin Treatment |

|---|---|---|

| Cardiac Fibrosis | Increased fibrotic area post-MI | Reduced area of cardiac fibrosis frontiersin.org |

| Ejection Fraction (EF) | Reduced post-MI | Alleviated reduction in EF nih.gov |

| Fractional Shortening (FS) | Reduced post-MI | Alleviated reduction in FS nih.gov |

| Ventricular Enlargement | Increased end-systolic and end-diastolic diameters | Attenuated ventricular enlargement nih.gov |

The inflammatory response following myocardial infarction is a critical factor in the resulting cardiac damage and remodeling. nih.gov Neutrophils are among the first immune cells to infiltrate the damaged heart tissue. frontiersin.org Navarixin, by targeting the CXCR2 receptor, effectively reduces the infiltration of neutrophils into the cardiac tissue post-MI. frontiersin.orgnih.gov

Flow cytometry analysis and immunofluorescence staining in mouse models confirmed a reduction in neutrophil and CD45+ immune cell infiltration in the hearts of mice treated with Navarixin. frontiersin.orgnih.gov Furthermore, the treatment led to a significant decrease in the expression of inflammation-related markers such as IL-1β, IL-6, CXCL1, and CXCL8 in the heart tissue. nih.gov This anti-inflammatory action is a key mechanism behind Navarixin's ability to reduce myocardial damage. frontiersin.org

Oncological Research Models

Preclinical studies have also explored the potential of Navarixin as an anti-cancer agent. The C-X-C motif chemokine receptor 2 (CXCR2), which Navarixin antagonizes, plays a role in tumor progression and the suppression of the body's anti-tumor immune response. nih.govnih.gov

Syngeneic tumor models, which involve transplanting tumor cells into mice with a competent immune system, are crucial for evaluating immunotherapies. whiterose.ac.ukcrownbio.com Preclinical research has indicated that Navarixin can inhibit tumor growth in such models. nih.gov For instance, studies have demonstrated the inhibition of tumor growth in in vivo models of colorectal cancer (CRC) and melanoma following treatment with CXCR1/2 antagonists like Navarixin. nih.gov The mechanism involves decreasing tumor cell proliferation and survival. nih.gov

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Preclinical evidence suggests that Navarixin can interfere with both of these processes. nih.gov

In experimental models of pancreatic ductal adenocarcinoma, CXCR2 inhibition has been shown to profoundly suppress metastases. nih.gov Furthermore, small-molecule antagonists for CXCR2 have demonstrated an ability to inhibit human melanoma growth by decreasing angiogenesis. nih.gov In liver metastases models, Navarixin was found to induce apoptosis (programmed cell death) of malignant cells. nih.gov

| Oncological Process | Cancer Model | Observed Effect of Navarixin/CXCR2 Inhibition |

|---|---|---|

| Tumor Growth/Progression | Colorectal Cancer (CRC) & Melanoma (in vivo) nih.gov | Inhibited tumor growth nih.gov |

| Metastasis | Pancreatic Ductal Adenocarcinoma nih.gov | Profoundly suppressed metastases nih.gov |

| Angiogenesis | Human Melanoma nih.gov | Decreased angiogenesis nih.gov |

| Cell Survival | Liver Metastases (in vivo) nih.gov | Induced apoptosis of malignant cells nih.gov |

Reprogramming of the Tumor Microenvironment and Anti-tumor Immune Response

The tumor microenvironment (TME) often presents a significant barrier to effective cancer therapy due to the presence of immunosuppressive cells that dampen the body's natural anti-tumor immune response. Navarixin hydrate (B1144303) has shown promise in remodeling this environment. The compound functions by inhibiting the CXCR1 and CXCR2 receptors, which are instrumental in recruiting myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) to the tumor site.

In preclinical models of melanoma and colon carcinoma, Navarixin treatment has been shown to significantly decrease the infiltration of granulocytic MDSCs within the tumor. This reduction in immunosuppressive cell populations helps to create a more favorable environment for the activity of effector immune cells, such as cytotoxic T lymphocytes (CTLs), which are essential for identifying and destroying cancer cells.

Synergistic Effects with Immunotherapy Agents in Preclinical Combinations

The immunomodulatory properties of Navarixin hydrate make it a compelling candidate for combination therapies, particularly with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. Preclinical evidence suggests that combining CXCR antagonists with PD-1 inhibitors can enhance anti-tumor activity. nih.gov The therapeutic rationale for this combination is that while ICIs work to unleash the anti-tumor activity of T cells, Navarixin helps to create a more permissive TME by preventing the influx of immunosuppressive myeloid cells. This dual-pronged approach targets two complementary mechanisms of tumor immune evasion.

Pulmonary Inflammatory Models

This compound has been extensively studied in animal models of pulmonary inflammation, where it has shown significant efficacy in mitigating key pathological features of inflammatory lung diseases.

Attenuation of Neutrophilic Inflammation in LPS-Induced Lung Injury

In animal models of acute lung injury induced by lipopolysaccharide (LPS), a potent inflammatory stimulus, this compound has demonstrated a marked ability to reduce the influx of neutrophils into the lungs. Oral administration of the compound in both mouse and rat models of LPS-induced pulmonary inflammation led to a significant, dose-dependent suppression of neutrophilic infiltration into the lung tissue and bronchoalveolar lavage (BAL) fluid.

Reduction of Mucus Production and Goblet Cell Hyperplasia

Chronic airway inflammation is often accompanied by an overproduction of mucus and an increase in the number of mucus-producing goblet cells, a condition known as goblet cell hyperplasia. In a mouse model of LPS-induced goblet cell hyperplasia, treatment with Navarixin resulted in a notable inhibition of the increase in goblet cell numbers. Furthermore, in a rat model, Navarixin significantly reduced the mucin content in the BAL fluid, indicating a decrease in mucus production.

Mitigation of Acute Lung Injury Parameters (e.g., lung wet/dry ratio, MPO activity)

The severity of acute lung injury is often quantified by measuring parameters such as the lung wet/dry ratio, an indicator of pulmonary edema, and myeloperoxidase (MPO) activity, which reflects neutrophil accumulation. While specific data on the lung wet/dry ratio for Navarixin is not detailed in the available preclinical reports, its potent anti-inflammatory effects and reduction of neutrophilic influx strongly suggest a potential to alleviate pulmonary edema. The documented decrease in neutrophil accumulation in the lungs logically implies a reduction in MPO activity, a key enzyme released by neutrophils that contributes to tissue damage.

Other Inflammatory and Metabolic Disease Models

To date, comprehensive preclinical studies evaluating the efficacy of this compound in other specific inflammatory conditions, such as colitis and rheumatoid arthritis, or in metabolic diseases like diabetes, have not been extensively reported in the scientific literature. The compound's mechanism of action, which targets neutrophil-mediated inflammation, suggests a broad potential for therapeutic application in various inflammatory disorders. However, further dedicated preclinical investigations are required to explore these possibilities.

Impact on Neutrophil Extracellular Trap (NET) Formation in Disease Pathogenesis

This compound is recognized as a potent and orally bioavailable antagonist of the chemokine receptors CXCR1 and CXCR2. selleckchem.com These receptors are pivotal in the inflammatory process, primarily by mediating the chemotaxis of leukocytes, especially neutrophils, to sites of inflammation. nih.gov The recruitment and activation of neutrophils are prerequisites for the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of chromatin, histones, and granular proteins released by neutrophils to trap and kill pathogens. nih.gov While NETs are a crucial component of the innate immune response, their excessive formation can contribute to tissue damage and the pathogenesis of various inflammatory and autoimmune diseases.

As a CXCR1/2 antagonist, Navarixin's primary mechanism involves inhibiting the signaling pathways that lead to neutrophil recruitment and infiltration into tissues. patsnap.comclinicaltrials.gov In various animal models of pulmonary inflammation, Navarixin has demonstrated the ability to block pulmonary neutrophilia. medchemexpress.com By reducing the accumulation of neutrophils at inflammatory sites, Navarixin consequently has the potential to limit the extent of NET formation and subsequent NET-mediated pathology. However, based on the available preclinical literature, specific studies focusing directly on the modulation of the biochemical process of NETosis by this compound in animal models of disease have not been detailed. Research has highlighted other potential therapeutic targets for inhibiting NETosis, such as PAD4 inhibitors, which prevent the histone citrullination necessary for chromatin decondensation during NET formation. researchgate.net

Research on Aortic Valve Calcification Mechanisms

Calcific aortic valve disease is a significant cause of cardiovascular morbidity, and inflammation is a key promoter of the calcification process. nih.gov The infiltration of inflammatory cells into valve tissue is believed to contribute to the development of dystrophic calcification. nih.gov Preclinical research has explored the role of CXCR2 antagonism in mitigating this process.

In a key study, the efficacy of the CXCR2 antagonist SCH527123 (Navarixin) was evaluated in a rat model of bioprosthetic heart valve calcification. nih.govnih.gov In this model, glutaraldehyde (B144438) (GA)-fixed porcine aortic valve cusps were implanted subcutaneously in rats, which induces a strong calcification response. nih.govsemanticscholar.org Treatment with Navarixin was found to significantly prevent the calcification of these xenografts. nih.govnih.gov This protective effect was associated with a reduction in the inflammatory response, evidenced by a decrease in the infiltration of T-cells (CD3-positive cells) and macrophages (CD68-positive cells) into the implanted valve tissue. nih.gov

The table below summarizes the key findings from this preclinical investigation.

| Animal Model | Intervention | Key Findings | Associated Mechanistic Observations |

|---|---|---|---|

| Rat model with subcutaneously implanted glutaraldehyde-fixed porcine aortic valve cusps | SCH527123 (Navarixin) | Significantly prevented the calcification of the implanted valve cusps. nih.govnih.gov | Reduced infiltration of T-cells and macrophages into the xenograft tissue. nih.gov Prevented the GA-induced increase in white blood cell count. nih.gov |

These findings suggest that by inhibiting the CXCR2 receptor, Navarixin can reduce the inflammatory cell recruitment that contributes to the pathogenesis of aortic valve calcification, opening a potential avenue for preventing structural valve deterioration. nih.gov

Exploration in Metabolic Disturbances (e.g., Lipodystrophy)

Lipodystrophy syndromes are characterized by a loss of adipose tissue, leading to severe metabolic complications, including insulin (B600854) resistance and dyslipidemia, which share features with the more common metabolic syndrome. nih.govusamv.ro The role of inflammation and immune cell infiltration in the development of metabolic dysfunction is an area of active investigation. frontiersin.org

The chemokine receptors CXCR1 and CXCR2 have been identified as potential therapeutic targets in metabolic diseases. frontiersin.org For instance, emerging evidence suggests that the CXCR1/2 inhibitor ladarixin (B1674319) may enhance insulin resistance in adipocytes by reducing inflammation. frontiersin.org Furthermore, in a mouse model of lipodystrophy, the expression of CXCR1 and CXCR2 was found to be elevated. frontiersin.org

While direct preclinical studies investigating this compound in animal models of lipodystrophy are not available, research on other compounds targeting CXCR1/2 provides proof of concept. A study using a mouse model of lipodystrophy demonstrated that the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) could downregulate the expression of CXCR1 and CXCR2 in peripheral blood mononuclear cells. frontiersin.orgresearchgate.net This downregulation was associated with significant improvements in glucose tolerance, hypertriglyceridemia, and hepatic steatosis. frontiersin.org These findings suggest that targeting the CXCR1/2 pathway could be a viable strategy for alleviating the metabolic disturbances associated with lipodystrophy. frontiersin.org However, further research is required to specifically evaluate the efficacy of this compound in this context.

Future Directions and Unexplored Research Avenues

Identification of Novel Therapeutic Applications in Preclinical Research

Preclinical studies have been instrumental in expanding the potential therapeutic landscape for Navarixin. Beyond its initial investigation in inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma, research has delved into its utility in various cancers. ontosight.ainih.gov For instance, preclinical models have suggested that Navarixin can inhibit tumor growth and sensitize cancer cells to existing therapies in colorectal and melanoma cancers. nih.govaacrjournals.org It has also shown potential in reversing resistance to certain cancer treatments in prostate cancer models and inhibiting the formation of colonies in triple-negative breast cancer and pancreatic ductal adenocarcinoma cells. nih.gov

Recent preclinical evidence has also highlighted a potential role for Navarixin in cardiovascular diseases. Studies in mouse models of myocardial infarction have shown that Navarixin can improve cardiac function, reduce damage to the heart muscle, and decrease inflammation and fibrosis. frontiersin.org These findings open up a new frontier for investigating Navarixin in the context of heart disease. frontiersin.org Furthermore, there is emerging interest in its application for other conditions characterized by neutrophil-mediated damage, such as acute-on-chronic liver failure. frontiersin.org

Table 1: Investigated and Potential Preclinical Applications of Navarixin

| Disease Area | Preclinical Findings | Key Mechanisms |

| Oncology | Inhibition of tumor growth, reversal of drug resistance, reduced metastasis. nih.govaacrjournals.orgfrontiersin.org | Inhibition of tumor cell proliferation, angiogenesis, and recruitment of immunosuppressive cells. cancer.govnih.gov |

| Cardiovascular Disease | Improved cardiac function, reduced myocardial damage, decreased fibrosis post-myocardial infarction. frontiersin.org | Reduction of neutrophil infiltration and inflammatory response in cardiac tissue. frontiersin.org |

| Inflammatory Diseases | Reduction of airway and peripheral blood neutrophilia. nih.goversnet.org | Antagonism of CXCR1/2 receptors, blocking neutrophil migration. frontiersin.orgersnet.org |

| Liver Disease | Abrogation of liver damage in acute-on-chronic liver failure models. frontiersin.org | Reduction of neutrophil-mediated inflammatory mediators and cell death. frontiersin.org |

Development of Advanced Navarixin Hydrate (B1144303) Analogues with Optimized Pharmacological Profiles

The development of analogues of Navarixin represents a critical step toward enhancing its therapeutic index. While Navarixin itself is a potent CXCR2 antagonist, researchers are exploring modifications to its chemical structure to improve properties such as selectivity, potency, and pharmacokinetic profiles. nih.govpatsnap.com The goal is to create new chemical entities with potentially greater efficacy and fewer off-target effects.

For example, structure-activity relationship studies are being conducted to understand how different chemical modifications to the Navarixin scaffold impact its binding to CXCR1 and CXCR2. researchgate.net Recent research has explored replacing parts of the Navarixin molecule to create dual antagonists for other chemokine receptors, such as CCR7, which could have implications for treating different types of cancer and autoimmune diseases. patsnap.com The synthesis and evaluation of novel squaramide derivatives, a chemical class to which Navarixin belongs, is an active area of research aimed at discovering compounds with improved anti-inflammatory and anti-cancer properties. mdpi.comnih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of how Navarixin exerts its effects, future research will increasingly rely on the integration of multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic view of the drug's mechanism of action.

Transcriptomic analysis, for instance, has already been used to show that Navarixin treatment in a mouse model of myocardial infarction leads to significant changes in gene expression related to immune system processes and the innate immune response. frontiersin.org Specifically, pathways related to chemokine signaling and cytokine-cytokine receptor interaction were found to be significantly altered, providing a molecular basis for the observed reduction in neutrophil infiltration. frontiersin.org Future studies could expand on this by incorporating proteomic data to identify changes in protein expression and metabolomic data to understand shifts in cellular metabolism following Navarixin treatment. This comprehensive data will be crucial for identifying novel biomarkers of response and for understanding the full spectrum of Navarixin's biological activities. researchgate.net

Exploration of Navarixin Hydrate's Role in Modulating Other Immune and Cellular Processes

While the primary mechanism of Navarixin is the inhibition of neutrophil migration via CXCR1/2 antagonism, there is growing interest in its potential to modulate other immune and cellular processes. cancer.govcancer.gov The CXCR1/2 signaling axis is involved in the function of various immune cells beyond neutrophils, including macrophages and mast cells, as well as non-immune cells like endothelial and cancer cells. nih.gov

Future research will likely investigate the impact of Navarixin on the broader tumor microenvironment. This includes its effects on the recruitment and function of myeloid-derived suppressor cells (MDSCs), which play a role in suppressing the body's anti-tumor immune response. nih.govcancer.gov There is also potential to explore how Navarixin influences the crosstalk between different immune cell populations, such as the interaction between neutrophils and T-cells or natural killer (NK) cells. cancer.govnih.gov Understanding these broader immunomodulatory effects could open up new avenues for combination therapies, for example, by pairing Navarixin with immune checkpoint inhibitors to enhance their efficacy. nih.gov

Application of this compound in Regenerative Medicine Approaches (as a modulator of inflammation/cellular behavior)

The ability of Navarixin to modulate inflammation and cellular behavior positions it as a potential tool in the field of regenerative medicine. sdomg.com Chronic inflammation can impede tissue repair and regeneration. sdomg.com By controlling the inflammatory response, particularly the influx of neutrophils, Navarixin could help create a more favorable environment for tissue healing. frontiersin.org

Potential applications in regenerative medicine could include promoting the healing of damaged tissues where excessive inflammation is a barrier to recovery. sdomg.comnih.gov For example, in conditions like severe burns or non-healing wounds, controlling the initial inflammatory cascade with Navarixin might improve outcomes. Furthermore, its ability to influence cell migration and the extracellular matrix, as suggested by preclinical cardiac studies, indicates a potential role in guiding tissue remodeling processes. frontiersin.org Research in this area would focus on how modulating the inflammatory environment with Navarixin can enhance the efficacy of other regenerative strategies, such as stem cell therapy, by creating a more receptive niche for transplanted cells to survive and function. sdomg.comstemcellthailand.org

Q & A

Q. What are the key pharmacological mechanisms of Navarixin hydrate in targeting CXCR1/CXCR2 receptors, and how can these be validated experimentally?

this compound acts as a dual antagonist of CXCR1 and CXCR2 chemokine receptors, which regulate neutrophil migration and inflammation. To validate receptor selectivity, researchers should use recombinant cell lines expressing CXCR1 or CXCR2 and measure inhibition of ligand-induced calcium flux or GTPγS binding. Dose-response curves (e.g., IC50 values) should be generated, with normalization to reference antagonists like 10 mM navarixin . Neutrophil Dynamic Mass Redistribution (DMR) assays can further confirm functional antagonism in primary cells .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound (CAS 473727-83-2) is classified as acutely toxic (H302), organotoxic (H372), and environmentally hazardous (H410). Researchers must:

- Use personal protective equipment (PPE), including gloves and lab coats.

- Avoid inhalation of dust (P260) and ensure proper ventilation.

- Dispose of waste via approved chemical disposal channels (P501). Emergency measures include immediate eye irrigation and medical attention for ingestion .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in cancer models?

Preclinical studies should use immunocompetent murine models (e.g., colorectal carcinoma or prostate adenocarcinoma xenografts) with biomarkers linked to CXCR1/CXCR2 signaling, such as neutrophil infiltration or IL-8 levels. Dosing regimens should mirror phase 2 clinical trial parameters (e.g., 30 mg/kg orally twice daily) . Include control groups receiving vehicle or reference inhibitors to assess specificity.

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different cancer types be resolved?

Discrepancies may arise from tumor microenvironment heterogeneity or biomarker variability. Researchers should:

- Stratify patient-derived xenograft (PDX) models by DNA mismatch repair (dMMR) status or MLH1/MSH2 expression, as these biomarkers correlate with Navarixin’s clinical trial inclusion criteria .

- Perform transcriptomic profiling (RNA-seq) to identify resistance pathways, such as STAT3 activation via miR-17/20a .

- Compare in vitro (2D/3D cultures) and in vivo responses to isolate microenvironmental effects .

Q. What methodologies optimize this compound’s bioavailability and pharmacokinetics in preclinical studies?

- Use stable isotope labeling (e.g., deuterated Navarixin) and LC-MS/MS to quantify plasma and tissue concentrations.

- Assess cytochrome P450 interactions via liver microsome assays to predict metabolic stability.

- Formulate Navarixin with cyclodextrins or lipid nanoparticles to enhance solubility, as its molecular weight (397.42 g/mol) and logP (~2.5) suggest moderate hydrophobicity .

Q. How can researchers address off-target effects of this compound in inflammatory disease models?

Off-target activity may involve unintended modulation of GPCRs (e.g., CCR2). Mitigation strategies include:

- Selectivity screening : Profile Navarixin against a GPCR panel using β-arrestin recruitment assays.

- CRISPR/Cas9 knockout : Validate CXCR1/CXCR2 dependency by comparing wild-type and receptor-deficient models.

- Transcriptomic analysis : Identify dysregulated pathways via single-cell RNA sequencing in treated tissues .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For high-throughput data (e.g., DMR assays), apply cluster analysis to group compounds by efficacy and potency. Include replicates (n ≥ 4) and report variability as mean ± S.D. . For clinical trial meta-analysis, employ random-effects models to account for inter-study heterogeneity .

Methodological Considerations

Q. How should researchers validate this compound’s impact on miRNA-dependent signaling pathways?

Q. What criteria define robust biomarker selection for this compound trials?

Biomarkers must be:

- Mechanistically linked to CXCR1/CXCR2 pathways (e.g., IL-8, neutrophil elastase).

- Clinically actionable : dMMR status or MLH1 deficiency, as used in phase 2 trials .

- Quantifiable : Use immunohistochemistry (IHC) or droplet digital PCR (ddPCR) for high sensitivity.

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.